molecular formula C19H22O6 B2413107 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid CAS No. 6256-05-9

3,3-Bis(3,4-dimethoxyphenyl)propanoic acid

Cat. No. B2413107
CAS RN: 6256-05-9
M. Wt: 346.379
InChI Key: KSZUUOFEQVFRQF-UHFFFAOYSA-N
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Description

“3,3-Bis(3,4-dimethoxyphenyl)propanoic acid” is an organic compound with the molecular formula C19H21O6 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Molecular Structure Analysis

The molecular structure of “3,3-Bis(3,4-dimethoxyphenyl)propanoic acid” consists of a propanoic acid backbone with two 3,4-dimethoxyphenyl groups attached . The average mass of the molecule is 345.367 Da .


Physical And Chemical Properties Analysis

The compound has a boiling point of 484.9±45.0 °C at 760 mmHg . It has a flash point of 168.9±22.2 °C . The compound has 6 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Crystal Structure and Synthesis Studies

  • Crystal Structure Determination: The crystal structure of related compounds, such as (Z)‐2,3‐Bis(3,4‐dimethoxyphenyl)propenoic Acid, has been studied, providing insight into their molecular configuration (Stomberg, Li, & Lundquist, 1995).
  • Synthesis and Investigation: Research on similar compounds like trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone and its inclusion compounds with chloroform has added to the understanding of chemical synthesis processes (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).

Chiral Studies and Asymmetric Synthesis

  • Optically Pure Compounds: The preparation of optically pure compounds like (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid from related chemicals has been a focus, demonstrating the importance of chirality in chemical synthesis (O'reilly, Derwin, & Lin, 1990).
  • Enantioseparation Ability: Studies on enantioseparation ability using derivatives of D-tartaric acid, including similar compounds, have contributed to the development of chiral stationary phases in chromatography (Chen, Li, Xiao, Chen, Li, & Bai, 2011).

Molecular Engineering and Antioxidant Studies

  • Molecular Engineering for Solar Cells: Research on organic sensitizers for solar cell applications, involving derivatives of dimethoxyphenyl compounds, highlights the role of these compounds in renewable energy technology (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
  • Antioxidant Properties: The synthesis and study of antioxidant properties of dimethoxyphenyl derivatives demonstrate the potential therapeutic applications of these compounds (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Mechanism of Action

Target of Action

3,3-Bis(3,4-dimethoxyphenyl)propanoic acid is an orally active short-chain fatty acid (SCFAs) . The primary target of this compound is the γ-globin gene . The γ-globin gene plays a crucial role in the production of fetal hemoglobin (HbF), which is vital for oxygen transport in the fetus.

Mode of Action

This compound stimulates the expression of the γ-globin gene . By promoting the expression of this gene, it enhances the production of fetal hemoglobin, thereby increasing the oxygen-carrying capacity of the blood.

Biochemical Pathways

It is known that the compound influences the erythropoiesis process , which is the production of red blood cells or erythrocytes. This process is part of the hematopoietic system, which is responsible for the formation of blood cellular components.

Pharmacokinetics

It is stated that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of the action of 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid is the stimulation of γ-globin gene expression and erythropoiesis . This leads to an increase in the production of fetal hemoglobin and red blood cells, which can be beneficial in conditions such as β-hemoglobinopathies and other forms of anemia .

properties

IUPAC Name

3,3-bis(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-22-15-7-5-12(9-17(15)24-3)14(11-19(20)21)13-6-8-16(23-2)18(10-13)25-4/h5-10,14H,11H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZUUOFEQVFRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(3,4-dimethoxyphenyl)propanoic acid

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